molecular formula C28H27Cl2N5OS B11684394 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide

カタログ番号: B11684394
分子量: 552.5 g/mol
InChIキー: PHQZIFGZOHWGII-FDAWAROLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide is a novel synthetic compound identified in patent literature as a potential antimicrobial agent. According to the data from its patent (WO2023284573A1), this molecule was designed as a hybrid structure, incorporating a 1,2,4-triazole core linked to an acetohydrazide moiety. This specific architectural design is significant because the 1,2,4-triazole scaffold is widely recognized for its broad-spectrum biological activities, particularly in antifungal applications where it often functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis. The compound's mechanism of action is proposed to involve the disruption of this critical pathway in fungal cells, leading to inhibited growth. Initial biological screening, as cited in the patent, demonstrated that this compound exhibits promising in vitro inhibitory activity against a range of fungal pathogens, including Candida albicans and Aspergillus niger. Furthermore, the patent also reports notable antibacterial efficacy against Gram-positive bacteria such as Staphylococcus aureus. Its research value lies in the ongoing investigation of hybrid molecules to combat drug-resistant microbial strains. Researchers can utilize this compound as a chemical tool for studying novel antimicrobial mechanisms and as a lead structure for the further development of new therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

分子式

C28H27Cl2N5OS

分子量

552.5 g/mol

IUPAC名

2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C28H27Cl2N5OS/c1-18(23-15-14-21(29)16-24(23)30)31-32-25(36)17-37-27-34-33-26(35(27)22-8-6-5-7-9-22)19-10-12-20(13-11-19)28(2,3)4/h5-16H,17H2,1-4H3,(H,32,36)/b31-18+

InChIキー

PHQZIFGZOHWGII-FDAWAROLSA-N

異性体SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C(C)(C)C)/C4=C(C=C(C=C4)Cl)Cl

正規SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C(C)(C)C)C4=C(C=C(C=C4)Cl)Cl

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring.

    Formation of the Hydrazide Moiety: The hydrazide moiety is formed by reacting the triazole-sulfanyl intermediate with an acyl hydrazine under reflux conditions.

    Condensation Reaction: The final step involves a condensation reaction between the hydrazide and an aldehyde or ketone to form the desired acetohydrazide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the hydrazide moiety, potentially leading to the formation of amines or reduced triazole derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl rings or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced triazole derivatives

    Substitution: Various substituted phenyl or triazole derivatives

科学的研究の応用

Antimicrobial Properties

Research indicates that triazole derivatives possess significant antimicrobial activity. Compounds similar to 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide have been studied for their effectiveness against various bacterial and fungal strains. The presence of the triazole ring enhances the compound's ability to disrupt microbial cell functions, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The compound has shown promise as an anti-inflammatory agent. In silico studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, such as 5-lipoxygenase. This activity is crucial for developing treatments for conditions like arthritis and other inflammatory diseases .

Anticancer Potential

Triazole derivatives are increasingly recognized for their anticancer properties. The structural features of this compound suggest that it may interact with various molecular targets involved in cancer progression. Preliminary studies have indicated cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanisms of action .

Case Studies

Study Findings Reference
Study on Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus
In Silico Anti-inflammatory StudySuggested inhibition of 5-lipoxygenase
Cytotoxicity Assay on Cancer CellsIndicated potential anticancer effects in vitro

作用機序

2-{[5-(4-tert-ブチルフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(1E)-1-(2,4-ジクロロフェニル)エチリデン]アセトヒドラジドの作用機序は、酵素、受容体、または核酸などの分子標的との相互作用を含みます。トリアゾール環とヒドラジド部分は、水素結合を形成し、金属イオンと配位することが知られており、生体標的の活性を調節することができます。この化合物は、代謝変換を受けて、さまざまな経路で作用する活性代謝物を生成する可能性もあります。

類似化合物との比較

Substituent Variations in Triazole Derivatives

Several analogues share the 1,2,4-triazole core but differ in substituents, influencing their physicochemical and pharmacological properties:

Compound Name Key Substituents Molecular Weight (g/mol) Similarity Index (Tanimoto)
Target Compound 4-tert-butylphenyl, 2,4-dichlorophenyl 584.48 Reference (1.0)
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(2-ethoxyphenyl)methylene]acetohydrazide 4-chlorophenyl, 2-ethoxyphenyl 536.02 0.78–0.85
N'-[(E)-Biphenyl-4-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide Biphenyl-4-yl, 4-tert-butylphenyl 636.78 0.89–0.92

Key Observations :

  • Substitution of the dichlorophenyl group with biphenyl-4-yl improves π-π stacking interactions but reduces halogen bonding capacity.

Bioactivity and Target Profiling

Mode of Action Clustering

Hierarchical clustering of bioactivity profiles (NCI-60 dataset) reveals that the target compound clusters with HDAC inhibitors and kinase modulators due to shared structural motifs (e.g., hydrazide and triazole groups) . In contrast, the 4-chlorophenyl analogue shows stronger alignment with tyrosine kinase inhibitors , likely due to its ethoxy group enhancing solubility and membrane penetration.

Protein Interaction Patterns

The target compound’s dichlorophenyl group facilitates interactions with CYP450 enzymes and histone deacetylases (HDACs) , as evidenced by molecular docking studies. Comparatively, analogues lacking halogens (e.g., biphenyl derivatives) exhibit weaker inhibition of HDAC8 (IC₅₀ > 10 μM vs. 2.3 μM for the target compound) .

Computational Similarity Metrics

Fingerprint-Based Comparisons

Using Tanimoto (MACCS keys) and Dice (Morgan fingerprints) indices:

  • The target compound shares >85% similarity with HDAC8 inhibitors like SAHA (suberoylanilide hydroxamic acid) in pharmacophore overlap .
  • The 4-chlorophenyl analogue shows lower similarity (72–78%) to SAHA, correlating with reduced HDAC inhibition in vitro .

QSAR Model Predictions

QSAR models trained on triazole derivatives predict the target compound’s logP (3.8) and polar surface area (98 Ų) to align with CNS-penetrant drugs, unlike its biphenyl analogue (logP 4.9, polar surface area 84 Ų), which favors peripheral activity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-Chlorophenyl Analogue Biphenyl Analogue
logP 3.8 3.2 4.9
Water Solubility (mg/L) 12.4 28.7 5.1
Plasma Protein Binding (%) 89.5 82.3 93.6
CYP3A4 Inhibition Moderate Low High

Notable Trends:

  • The 4-tert-butylphenyl group increases lipophilicity, reducing solubility but enhancing blood-brain barrier penetration.
  • Halogenated derivatives (target compound and 4-chlorophenyl analogue) show lower plasma protein binding than biphenyl derivatives, suggesting faster clearance .

生物活性

The compound 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial and enzyme inhibition properties.

Chemical Structure

The molecular formula of the compound is C29H31N5O3SC_{29}H_{31}N_5O_3S, and its IUPAC name is N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide . The structure features a triazole ring which is known for various pharmacological activities.

Synthesis

The synthesis of this compound involves several steps including the formation of the triazole ring and subsequent functionalization with sulfanyl and hydrazide groups. The methodology typically includes:

  • Formation of the Triazole Ring : Utilizing appropriate precursors such as phenyl derivatives.
  • Sulfanylation : Introducing a sulfur atom to enhance biological activity.
  • Hydrazone Formation : Reacting with aldehydes to form the hydrazone linkage.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of triazole derivatives. The compound has shown moderate to significant activity against various bacterial strains:

Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliModerate
Bacillus subtilisStrong
Candida albicansWeak

These findings suggest that the compound may serve as a lead in developing new antimicrobial agents.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE) : Exhibited moderate inhibition with an IC50 value around 157 µM.
  • Butyrylcholinesterase (BChE) : Showed stronger inhibition compared to AChE with an IC50 value of approximately 46 µM.

This dual inhibitory action indicates potential applications in treating conditions like Alzheimer's disease where cholinesterase inhibitors are beneficial.

Case Studies

Recent research has highlighted the biological potential of similar triazole compounds:

  • A study demonstrated that triazole derivatives exhibited significant antifungal activity against Candida species and bacterial strains like Salmonella typhi and Klebsiella pneumoniae .
  • Another investigation into a related triazole compound revealed strong binding interactions with bovine serum albumin (BSA), suggesting good pharmacokinetic properties .

Q & A

Q. Basic

  • 1H/13C NMR : Confirm regiochemistry of the triazole ring and hydrazide linkage. For example, the sulfanyl proton appears as a singlet near δ 4.2 ppm .
  • HRMS : Validate molecular weight (e.g., m/z ≈ 550–560 g/mol) and isotopic patterns for Cl/Br substituents .
  • IR Spectroscopy : Identify key functional groups (C=N stretch ~1600 cm⁻¹, S–H stretch ~2550 cm⁻¹) .
  • X-ray crystallography : Resolve stereochemical ambiguities in the (1E)-ethylidene configuration .

How do variations in substituents on the triazole ring influence the biological activity of this compound?

Advanced
Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., 4-Cl, 2,4-diCl) enhance antimicrobial potency by increasing electrophilicity at the triazole core .
  • Bulky substituents (e.g., tert-butylphenyl) improve lipid solubility, potentially enhancing blood-brain barrier penetration .
  • Methoxy groups on the phenyl ring reduce cytotoxicity but may decrease target binding affinity .
    Methodological approach : Synthesize analogs with systematic substituent changes and compare IC50 values in enzyme inhibition assays .

What strategies can resolve contradictions in biological activity data across studies of triazole derivatives?

Q. Advanced

  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Metabolic stability testing : Evaluate hepatic microsomal degradation to explain discrepancies between in vitro and in vivo results .
  • Data triangulation : Cross-reference with computational models (e.g., molecular docking) to validate target interactions .

How can reaction mechanisms for key transformations in the synthesis be elucidated?

Q. Advanced

  • Kinetic studies : Monitor intermediate formation via in situ FTIR or HPLC to identify rate-limiting steps (e.g., imine vs. hydrazide bond formation) .
  • Isotopic labeling : Use deuterated benzaldehyde to track hydrogen transfer during condensation .
  • Computational modeling : Apply DFT calculations to map energy profiles for cyclization steps .

What computational methods predict binding interactions of this compound with biological targets?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to simulate binding to fungal CYP51 (target for antifungal activity). Focus on hydrogen bonding with the triazole sulfur and hydrophobic interactions with tert-butylphenyl .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories in GROMACS .
  • QSAR modeling : Correlate substituent Hammett σ values with antifungal logIC50 to design optimized analogs .

How can researchers address low solubility in aqueous media during bioactivity assays?

Q. Advanced

  • Co-solvent systems : Use PEG-400 or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) to improve bioavailability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release in physiological conditions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。